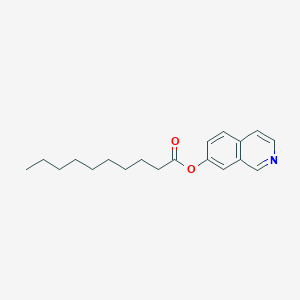

Isoquinolin-7-YL decanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Décanoate d'isoquinolin-7-yle est un composé chimique dérivé de l'isoquinoline, un composé hétérocyclique contenant de l'azote. L'isoquinoline et ses dérivés sont connus pour leur large éventail d'activités biologiques et d'applications dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse des dérivés de l'isoquinoline, y compris le Décanoate d'isoquinolin-7-yle, peut être réalisée par différentes méthodes. Une approche courante implique la cyclisation d'alcynes substitués avec des o-haloarylamidines en présence d'un catalyseur au nickel et d'eau . Une autre méthode comprend le couplage catalysé au palladium de la tert-butylimino de l'o-iodo benzaldéhyde avec des acétylènes terminaux substitués par des aryles et des alcényles, suivie d'une cyclisation catalysée au cuivre .

Méthodes de production industrielle

La production industrielle des dérivés de l'isoquinoline implique souvent une synthèse à grande échelle utilisant des procédés catalytiques efficaces. Par exemple, l'utilisation d'une activation de liaison C-H catalysée au rhodium (III) et d'une cyclisation avec des alcynes internes permet l'assemblage rapide d'isoquinolines multisubstituées .

Analyse Des Réactions Chimiques

Types de réactions

Le Décanoate d'isoquinolin-7-yle subit diverses réactions chimiques, notamment :

Oxydation : Les dérivés de l'isoquinoline peuvent être oxydés pour former des N-oxydes d'isoquinoline.

Réduction : Les réactions de réduction peuvent convertir les dérivés de l'isoquinoline en composés de tétrahydroisoquinoline.

Réactifs et conditions courants

Oxydation : Cyclisation intramoléculaire catalysée au cuivre (I) de dérivés d'oximes d'aryl-2-alcynyles (E) dans l'eau.

Réduction : Cyclisation catalysée au nickel d'alcynes substitués avec des o-haloarylamidines.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes d'isoquinoline, les composés de tétrahydroisoquinoline et divers dérivés substitués de l'isoquinoline .

Applications de la recherche scientifique

Le Décanoate d'isoquinolin-7-yle et ses dérivés ont de nombreuses applications de recherche scientifique :

Chimie : Utilisés comme intermédiaires en synthèse organique et comme ligands dans les réactions catalytiques.

Mécanisme d'action

Le mécanisme d'action du Décanoate d'isoquinolin-7-yle implique son interaction avec diverses cibles moléculaires et voies. Les dérivés de l'isoquinoline peuvent arrêter le cycle cellulaire et induire l'apoptose, ce qui en fait de puissants agents anticancéreux . Ils présentent également une activité antimicrobienne en perturbant les membranes cellulaires bactériennes et en inhibant les enzymes essentielles .

Applications De Recherche Scientifique

Isoquinolin-7-YL decanoate and its derivatives have numerous scientific research applications:

Mécanisme D'action

The mechanism of action of Isoquinolin-7-YL decanoate involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can arrest the cell cycle and induce apoptosis, making them potent anticancer agents . They also exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .

Comparaison Avec Des Composés Similaires

Composés similaires

Isoquinoline : Le composé parent du Décanoate d'isoquinolin-7-yle, connu pour son large éventail d'activités biologiques.

Tétrahydroisoquinoline : Une forme réduite de l'isoquinoline présentant des propriétés biologiques similaires.

Isoliensinine : Un alcaloïde bisbenzylisoquinoléine ayant des effets antitumoraux, cardioprotecteurs et antioxydants.

Unicité

Le Décanoate d'isoquinolin-7-yle est unique en raison de son groupe fonctionnel ester spécifique, qui peut influencer sa solubilité, sa réactivité et son activité biologique par rapport à d'autres dérivés de l'isoquinoline .

Propriétés

Numéro CAS |

143247-54-5 |

|---|---|

Formule moléculaire |

C19H25NO2 |

Poids moléculaire |

299.4 g/mol |

Nom IUPAC |

isoquinolin-7-yl decanoate |

InChI |

InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-9-19(21)22-18-11-10-16-12-13-20-15-17(16)14-18/h10-15H,2-9H2,1H3 |

Clé InChI |

DBPBCZAYDLYCMV-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=CN=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.